2-[1-[1-[(2,3-Difluoro-6-methoxyphenyl)methyl]piperidin-4-yl]triazol-4-yl]propan-2-amine
Description
2-[1-[1-[(2,3-Difluoro-6-methoxyphenyl)methyl]piperidin-4-yl]triazol-4-yl]propan-2-amine is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a triazole ring, a piperidine ring, and a difluoromethoxybenzyl group, making it an interesting subject for chemical research and development.
Properties
IUPAC Name |
2-[1-[1-[(2,3-difluoro-6-methoxyphenyl)methyl]piperidin-4-yl]triazol-4-yl]propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F2N5O/c1-18(2,21)16-11-25(23-22-16)12-6-8-24(9-7-12)10-13-15(26-3)5-4-14(19)17(13)20/h4-5,11-12H,6-10,21H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HATMVYSFVSDICX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN(N=N1)C2CCN(CC2)CC3=C(C=CC(=C3F)F)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[1-[(2,3-Difluoro-6-methoxyphenyl)methyl]piperidin-4-yl]triazol-4-yl]propan-2-amine typically involves multiple steps, including the formation of the triazole ring, the introduction of the piperidine ring, and the attachment of the difluoromethoxybenzyl group. The synthetic route may involve the following steps:
Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction.
Attachment of the Difluoromethoxybenzyl Group: This step may involve a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-[1-[1-[(2,3-Difluoro-6-methoxyphenyl)methyl]piperidin-4-yl]triazol-4-yl]propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 2-[1-[1-[(2,3-Difluoro-6-methoxyphenyl)methyl]piperidin-4-yl]triazol-4-yl]propan-2-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study biological pathways and interactions. Its ability to interact with specific molecular targets can provide insights into cellular processes and disease mechanisms.
Medicine
In medicine, the compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development. Research into its pharmacokinetics and pharmacodynamics is essential to determine its efficacy and safety.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique chemical structure can impart desirable characteristics to polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 2-[1-[1-[(2,3-Difluoro-6-methoxyphenyl)methyl]piperidin-4-yl]triazol-4-yl]propan-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and affecting cellular processes. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1-{1-[1-(2,3-difluoro-6-methoxybenzyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}-1-methylethyl)amine hydrochloride
- (1-{1-[1-(2,3-difluoro-6-methoxybenzyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}-1-methylethyl)amine sulfate
Uniqueness
The uniqueness of 2-[1-[1-[(2,3-Difluoro-6-methoxyphenyl)methyl]piperidin-4-yl]triazol-4-yl]propan-2-amine lies in its specific combination of functional groups and structural features. This combination imparts unique chemical and biological properties, making it valuable for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
